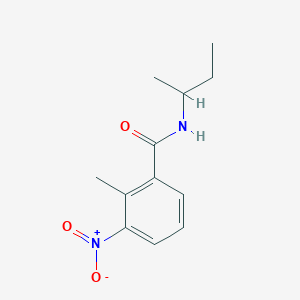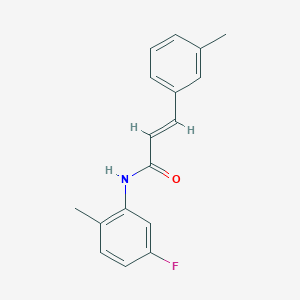![molecular formula C13H7ClF3N3O5 B2393733 3-Chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]aniline CAS No. 338412-96-7](/img/structure/B2393733.png)
3-Chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]aniline is a complex organic compound characterized by the presence of chlorine, nitro, and trifluoromethyl groups
Preparation Methods
The synthesis of 3-Chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]aniline typically involves multiple steps, including nitration, halogenation, and coupling reactions. The specific synthetic routes and reaction conditions can vary, but generally, the process involves the following steps:
Nitration: Introduction of nitro groups into the aromatic ring.
Halogenation: Addition of chlorine atoms to the aromatic ring.
Coupling Reaction: Formation of the phenoxy linkage between the aromatic rings.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity.
Chemical Reactions Analysis
3-Chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]aniline undergoes various chemical reactions, including:
Oxidation: Conversion of the compound into more oxidized forms.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The presence of nitro and trifluoromethyl groups can influence its reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-Chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]aniline can be compared with other similar compounds, such as:
4-Chloro-2-(trifluoromethyl)aniline: Another compound with a trifluoromethyl group, but different substitution pattern.
2,6-Dichloro-4-(trifluoromethyl)aniline: Contains two chlorine atoms and a trifluoromethyl group, but lacks nitro groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3N3O5/c14-8-5-7(18)1-2-11(8)25-12-9(19(21)22)3-6(13(15,16)17)4-10(12)20(23)24/h1-5H,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTTXOVUXHQJIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride](/img/structure/B2393650.png)



![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one](/img/structure/B2393654.png)
![5-(3-Chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonitrile](/img/structure/B2393658.png)
![2-cyano-N-[(4-fluorophenyl)methyl]-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide](/img/structure/B2393659.png)



![6-chloro-N-[2-[(5Z)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]ethyl]pyridine-3-carboxamide](/img/structure/B2393668.png)
![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2393671.png)
![(1R,5S)-8-((5-chloro-2-methylphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2393672.png)

